molecular formula C4Cl2F3NS B3208787 2,4-Dichloro-5-(trifluoromethyl)thiazole CAS No. 105315-48-8

2,4-Dichloro-5-(trifluoromethyl)thiazole

Cat. No. B3208787
CAS RN: 105315-48-8
M. Wt: 222.01 g/mol
InChI Key: YVNGBKLUNJMOLO-UHFFFAOYSA-N
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Description

“2,4-Dichloro-5-(trifluoromethyl)thiazole” is a compound that belongs to the class of thiazoles . Thiazoles are important heterocyclic compounds that exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The biological outcomes of thiazoles are greatly affected by the substituents on a particular position of the thiazole ring .


Synthesis Analysis

Thiazoles, including “2,4-Dichloro-5-(trifluoromethyl)thiazole”, are synthesized by researchers using various methods . For instance, Shah et al. synthesized a series of biquinoline derivatives containing a 2,4-disubstituted thiazole moiety using base-catalyzed one-pot cyclocondensation reaction of 2-chloro-3-formyl quinoline, malononitrile, and enaminone .


Molecular Structure Analysis

The thiazole ring is planar and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms, which are neutral . Substituents at position-2 and -4 may not only alter the orientation types, but also shield the nucleophilicity of nitrogen .


Chemical Reactions Analysis

The chemical reactions of thiazoles are influenced by the substituents on the thiazole ring . For example, a series of 2,4-dichloro-5-fluorophenyl-containing thiazolotriazoles were synthesized and assayed for their anti-inflammatory activity .

Mechanism of Action

The mechanism of action of thiazoles is related to their interaction with various biological targets . For instance, some thiazoles have been found to exhibit antibacterial and antifungal activities .

Future Directions

The future directions for “2,4-Dichloro-5-(trifluoromethyl)thiazole” and other thiazoles involve further exploration of their biological activities and the development of new compounds related to this scaffold . This will be helpful to those who are working on the design and structure–activity relationship of bioactive molecules .

properties

IUPAC Name

2,4-dichloro-5-(trifluoromethyl)-1,3-thiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4Cl2F3NS/c5-2-1(4(7,8)9)11-3(6)10-2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVNGBKLUNJMOLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(N=C(S1)Cl)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4Cl2F3NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dichloro-5-(trifluoromethyl)thiazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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